The compound is classified under spirocyclic compounds, specifically featuring a diazaspiro structure. It is often synthesized from commercially available starting materials such as cyclohexanone and nitromethane. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility and stability for research and potential therapeutic applications .
The synthesis of 1-oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride involves several steps:
This synthetic route allows for the efficient production of the target compound in a relatively short sequence of reactions.
The molecular structure of 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride can be described as follows:
The presence of these heteroatoms (nitrogen and oxygen) significantly influences the compound's chemical reactivity and interaction with biological targets.
1-Oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride can participate in various chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or develop new derivatives.
The mechanism of action of 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride primarily involves inhibition of soluble epoxide hydrolase (sEH). This enzyme plays a significant role in the metabolism of fatty acids and has been implicated in various pathophysiological processes such as inflammation and renal dysfunction.
The physical and chemical properties of 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride include:
These properties are essential for determining the compound's suitability for various applications in research and medicine.
1-Oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride has several promising applications:
The compound 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride belongs to a class of bridged heterocyclic systems characterized by a central spirocyclic architecture. Its systematic name follows IUPAC conventions: "undecan" denotes an 11-atom parent structure, while "spiro[5.5]" indicates fusion between two six-membered rings sharing one quaternary carbon atom. The prefix "1-oxa-4,9-diaza" specifies oxygen at position 1 and nitrogen atoms at positions 4 and 9. The "3-one" suffix designates a ketone at the third position, and "hydrochloride" confirms its salt form [3] .
Structurally, the molecule features:
Table 1: Nomenclature and Structural Variations
Systematic Name | CAS Registry | Molecular Formula | Key Modifications |
---|---|---|---|
1-Oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride | 1402232-51-2 | C₈H₁₅ClN₂O₂ | Parent scaffold |
4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride | 1609403-58-8 | C₉H₁₇ClN₂O₂ | Methyl at position 4 |
9-[2-(2,5-Difluorophenyl)ethyl]-4-ethyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride | 2535970-65-9 | C₁₉H₂₇ClF₂N₂O₂ | Phenethyl extension at N9, ethyl at N4 |
This scaffold’s versatility permits substitutions at N4, N9, C2, and the ketone oxygen, enabling tailored pharmacokinetic and receptor-binding properties [5] [9].
The medicinal exploration of diazaspirocycles began in the early 1980s with the synthesis of 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones as antihypertensive agents. Key milestones include:
Table 2: Evolution of Key Derivatives
Era | Therapeutic Focus | Representative Compounds | Design Strategy |
---|---|---|---|
1980s | Hypertension | 9-(2-Indol-3-ylethyl) derivatives | Peripheral α1-blockade optimization |
2000–2010 | Neuropathic pain | 9-(1,4-Benzodioxan-2-ylmethyl) analogs | σ1R antagonism incorporation |
2015–present | Multimodal analgesia | 4-Aryl/alkyl derivatives (e.g., EST73502 hydrochloride) | Balanced MOR agonism/σ1R antagonism |
Synthetic advancements enabled this evolution, particularly ring-forming reactions and stereoselective substitutions at N9, which proved critical for CNS bioavailability .
Recent derivatives exhibit dual activity at MOR and σ1R, addressing limitations of classical opioids:
Key pharmacological findings include:
Table 3: Receptor Activities of Key Derivatives
Compound | MOR Agonism (EC₅₀/Ki, nM) | σ1R Antagonism (Ki, nM) | Therapeutic Effect |
---|---|---|---|
15au | 8.2 (EC₅₀) | 12.4 (Ki) | Potent analgesia, peripheral activity |
EST73502 | Not reported | Not reported | Advanced preclinical candidate |
Unsubstituted core | Inactive | >1,000 | Pharmacophore scaffold only |
Structure-activity relationship (SAR) studies reveal:
This dual mechanism represents a frontier in abuse-deterrent analgesia, as σ1R modulation attenuates reward pathways associated with opioid dependence [6].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7